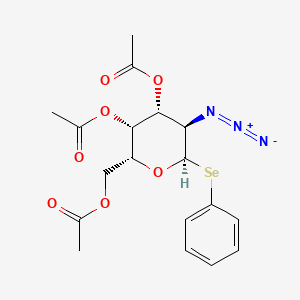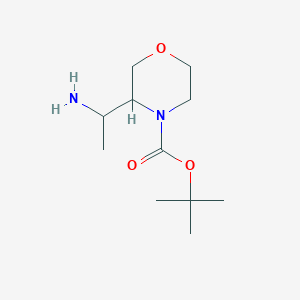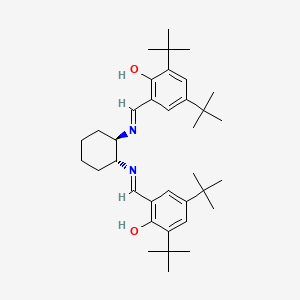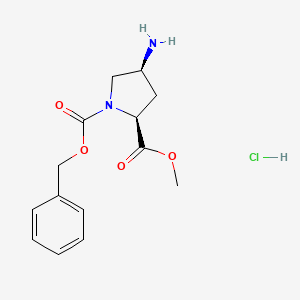![molecular formula C38H42S6 B6591699 4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole CAS No. 1494614-30-0](/img/structure/B6591699.png)
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole
Overview
Description
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole is a complex organic compound known for its unique structural properties. This compound is part of the thieno[3,2-b]thiophene family, which is characterized by its fused ring system containing sulfur atoms. The presence of 2-ethylhexyl groups enhances its solubility and processability, making it a valuable material in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) is the photocatalytic hydrogen evolution process . This compound is used as a building block in the construction of copolymers that serve as photocatalysts .
Mode of Action
BDTT interacts with its targets through a process known as sulfide oxidation tuning . This involves the construction of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .
Biochemical Pathways
The primary biochemical pathway affected by BDTT is the hydrogen evolution by water splitting . This compound contributes to the construction of copolymers that can act as photocatalysts for this process .
Result of Action
The result of BDTT’s action is the creation of copolymers that display high photocatalytic activities . For instance, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
The action, efficacy, and stability of BDTT are influenced by environmental factors such as light conditions. For instance, the resulting polymer shows high photocatalytic activity under visible-light illumination
Biochemical Analysis
Biochemical Properties
4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene plays a crucial role in biochemical reactions, particularly in the context of photocatalytic hydrogen evolution. This compound is known to interact with various enzymes and proteins that facilitate electron transfer processes. For instance, it has been observed to interact with sulfone-based dual acceptor copolymers, enhancing their photocatalytic efficiency . The nature of these interactions involves the compound acting as an electron donor, thereby promoting the reduction of protons to hydrogen gas.
Cellular Effects
The effects of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects through specific binding interactions with biomolecules. It acts as an electron donor in photocatalytic reactions, facilitating the transfer of electrons to acceptor molecules. This process is crucial for the reduction of protons to hydrogen gas, a key step in hydrogen evolution reactions . Additionally, the compound can modulate enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its photocatalytic activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, thereby reducing its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activity and promote cellular function. At higher doses, it can exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes without inducing toxicity.
Metabolic Pathways
4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is involved in several metabolic pathways, particularly those related to electron transfer and oxidative stress responses. It interacts with enzymes such as oxidoreductases, which play a key role in redox reactions . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of key metabolites within the cell, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s accumulation in certain tissues can also influence its overall efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is a critical factor that determines its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its role in photocatalytic reactions and its interactions with key biomolecules involved in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Stille coupling reaction, where organotin reagents are used to couple thieno[3,2-b]thiophene units with a benzothiole core. The reaction conditions often require the use of palladium catalysts and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thieno[3,2-b]thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds within the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups .
Scientific Research Applications
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a semiconducting material in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Material Science: Employed in the development of conductive polymers and nanocomposites.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Biological Studies: Investigated for its potential use in drug delivery systems and bioimaging.
Comparison with Similar Compounds
Similar Compounds
Poly([2,6’-4,8-di(5-ethylhexylthienyl)benzo[1,2-b;3,3-b]dithiophene] {3-fluoro-2 [(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}): Known for its use in organic photovoltaics.
Poly([4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl] [3-fluoro-2 [(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]): Utilized in organic light-emitting diodes.
Uniqueness
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole stands out due to its unique combination of solubility, processability, and electronic properties. The presence of 2-ethylhexyl groups enhances its compatibility with various solvents and substrates, making it a versatile material for a wide range of applications .
Properties
IUPAC Name |
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42S6/c1-5-9-11-23(7-3)17-25-19-29-31(41-25)21-33(43-29)35-27-13-15-40-38(27)36(28-14-16-39-37(28)35)34-22-32-30(44-34)20-26(42-32)18-24(8-4)12-10-6-2/h13-16,19-24H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAGOVRLFJKIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC2=C(S1)C=C(S2)C3=C4C=CSC4=C(C5=C3SC=C5)C6=CC7=C(S6)C=C(S7)CC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


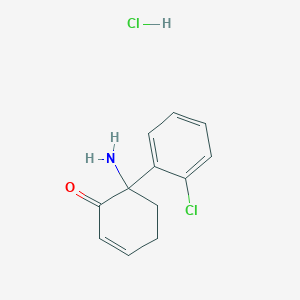
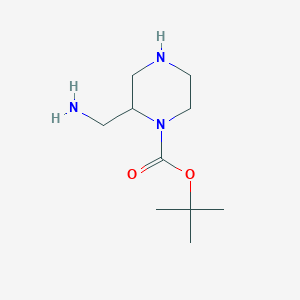

![(R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B6591640.png)
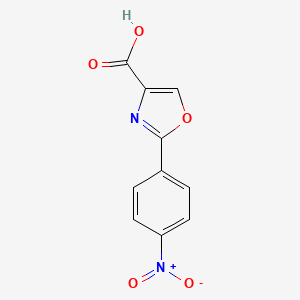
![4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B6591666.png)


![2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591687.png)

